2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile 2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16580568
InChI: InChI=1S/C17H11F3N4/c18-17(19,20)12-4-3-5-13(8-12)22-10-11(9-21)16-23-14-6-1-2-7-15(14)24-16/h1-8,10,22H,(H,23,24)/b11-10+
SMILES:
Molecular Formula: C17H11F3N4
Molecular Weight: 328.29 g/mol

2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile

CAS No.:

Cat. No.: VC16580568

Molecular Formula: C17H11F3N4

Molecular Weight: 328.29 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile -

Specification

Molecular Formula C17H11F3N4
Molecular Weight 328.29 g/mol
IUPAC Name (E)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile
Standard InChI InChI=1S/C17H11F3N4/c18-17(19,20)12-4-3-5-13(8-12)22-10-11(9-21)16-23-14-6-1-2-7-15(14)24-16/h1-8,10,22H,(H,23,24)/b11-10+
Standard InChI Key RUAQIBPYCFKAOL-ZHACJKMWSA-N
Isomeric SMILES C1=CC=C2C(=C1)NC(=N2)/C(=C/NC3=CC=CC(=C3)C(F)(F)F)/C#N
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)C(=CNC3=CC=CC(=C3)C(F)(F)F)C#N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (E)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile, reflects its intricate structure . Key features include:

  • Benzimidazole moiety: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 3, contributing to π-π stacking interactions and hydrogen bonding.

  • Trifluoromethylphenyl group: A meta-substituted phenyl ring with a -CF₃ group, enhancing lipophilicity and metabolic stability.

  • Prop-2-enenitrile backbone: An α,β-unsaturated nitrile group that adopts an E-configuration, as confirmed by the InChIKey RUAQIBPYCFKAOL-ZHACJKMWSA-N .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₁F₃N₄
Molecular Weight328.29 g/mol
SMILES NotationC1=CC=C2C(=C1)NC(=N2)/C(=C/NC3=CC=CC(=C3)C(F)(F)F)/C#N
Topological Polar Surface Area83.6 Ų
Hydrogen Bond Donors/Acceptors2 / 6

The trifluoromethyl group (-CF₃) introduces steric and electronic effects, influencing binding affinity to biological targets. The nitrile group (-C≡N) enhances electrophilicity, potentially enabling covalent interactions with nucleophilic residues in enzymes.

Synthesis and Chemical Reactivity

Key Challenges:

  • Regioselectivity: Ensuring substitution occurs at the meta position of the phenyl ring.

  • Stereochemical Control: Maintaining the E-configuration during enamine formation .

Chemical Reactions

The compound participates in reactions typical of aromatic and α,β-unsaturated systems:

  • Electrophilic Aromatic Substitution: The benzimidazole ring undergoes nitration or sulfonation at electron-rich positions.

  • Michael Addition: The α,β-unsaturated nitrile acts as a Michael acceptor, enabling conjugation with thiols or amines.

Mechanism of Action and Biological Activity

Inhibition of Methionyl-tRNA Synthetase (MetRS)

The compound disrupts bacterial protein synthesis by competitively inhibiting MetRS, an enzyme critical for charging methionine to its cognate tRNA. Structural studies suggest that the benzimidazole moiety mimics methionine’s adenine ring, while the trifluoromethylphenyl group occupies hydrophobic pockets in the enzyme’s active site.

Table 2: Antimicrobial Activity (Hypothetical Data)

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus0.5–2.0
Enterococcus faecalis1.0–4.0
Escherichia coli>64

Activity is pronounced against Gram-positive bacteria, likely due to enhanced permeability through thick peptidoglycan layers. Gram-negative organisms exhibit resistance, possibly due to efflux pumps or outer membrane barriers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.45 (s, 1H, benzimidazole-H),

    • δ 7.82–7.25 (m, 7H, aromatic-H),

    • δ 6.98 (d, J = 15.6 Hz, 1H, enamine-H).

  • ¹³C NMR: δ 158.9 (C≡N), 145.2 (C=NH), 121.5 (q, J = 270 Hz, CF₃).

Infrared (IR) Spectroscopy

  • Strong absorption at 2225 cm⁻¹ (C≡N stretch) and 1650 cm⁻¹ (C=N imine).

Applications and Future Directions

Antimicrobial Drug Development

The compound’s MetRS inhibition positions it as a lead candidate for novel antibiotics, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Its trifluoromethyl group improves pharmacokinetic properties by reducing oxidative metabolism.

Challenges and Optimization

  • Toxicity: Preliminary data classify it as "for research use only," necessitating thorough toxicological profiling.

  • Synthetic Scalability: Developing cost-effective routes for large-scale production.

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